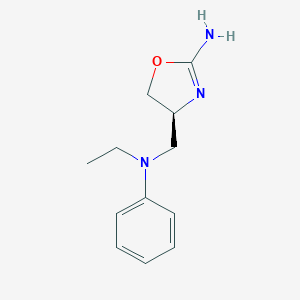

(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine

Übersicht

Beschreibung

RO5166017 is a compound developed by Hoffmann-La Roche. It acts as a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), with no significant activity at other targets . This compound is important for studying the TAAR1 receptor, as it allows purely TAAR1-mediated effects to be studied without interference from other targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RO5166017 involves the formation of an oxazoline ring. The key steps include the reaction of an ethyl-phenyl-amino compound with a suitable precursor to form the oxazoline ring . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance due to the hygroscopic nature of the solvents .

Industrial Production Methods

Industrial production methods for RO5166017 are not extensively documented in the public domain.

Analyse Chemischer Reaktionen

Types of Reactions

RO5166017 primarily undergoes reactions typical of amine and oxazoline compounds. These include:

Reduction: Reduction reactions can occur, particularly at the oxazoline ring.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving RO5166017 include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typical conditions involve the use of solvents like DMSO and controlled temperatures .

Major Products

The major products formed from reactions involving RO5166017 depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the oxazoline ring, while substitution reactions may result in various substituted amine products .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

- Stress Response Modulation : Research indicates that RO5166017 may play a role in modulating stress responses through its action on TAAR1. This has implications for developing treatments for anxiety disorders and stress-related conditions.

- Dopaminergic System Interaction : Given its effects on dopamine signaling, RO5166017 is being studied for its potential use in treating conditions such as schizophrenia and Parkinson's disease, where dopaminergic dysregulation is a significant concern .

Behavioral Studies

Experimental studies utilizing RO5166017 have demonstrated alterations in behavior related to anxiety and locomotion. These findings suggest that compounds targeting TAAR1 could be valuable in developing new therapeutic strategies for psychiatric disorders .

Synthetic Chemistry

The synthesis of RO5166017 involves the formation of an oxazoline ring through reactions between ethyl-phenyl-amino compounds and other precursors. Understanding these synthetic routes is crucial for optimizing production methods for research purposes .

Case Study 1: Neuropharmacological Effects on Mice

In a controlled study involving mice, administration of RO5166017 resulted in significant reductions in locomotor activity induced by dopamine agonists. This suggests that TAAR1 activation may counteract hyperactivity associated with dopaminergic stimulation, highlighting its potential utility in treating hyperkinetic disorders .

Case Study 2: Stress-Induced Hyperthermia

Another study focused on the effects of RO5166017 on stress-induced hyperthermia demonstrated that the compound effectively mitigated this physiological response. This finding supports the hypothesis that TAAR1 agonists may help manage acute stress responses in clinical settings .

Wirkmechanismus

RO5166017 exerts its effects by selectively activating the trace amine-associated receptor 1 (TAAR1). This activation modulates monoaminergic neurotransmission, affecting the firing frequency of dopaminergic and serotonergic neurons . The compound’s effects are mediated through the modulation of the dopamine transporter and other monoamine transporters .

Vergleich Mit ähnlichen Verbindungen

RO5166017 ist einzigartig in seiner hohen Selektivität und Potenz für TAAR1. Ähnliche Verbindungen umfassen:

Methamphetamin: Ein bekannter TAAR1-Agonist, aber mit signifikanter Aktivität an anderen Zielmolekülen.

3-Iodothyronamin: Ein weiterer TAAR1-Agonist mit breiterer pharmakologischer Aktivität.

RO5256390: Ein ähnlicher TAAR1-Agonist mit vergleichbarer Selektivität und Potenz.

Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihren pharmakologischen Profilen, was RO5166017 zu einem wertvollen Werkzeug für die Untersuchung von TAAR1-spezifischen Effekten macht .

Biologische Aktivität

(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine, also known as RO5166017, is a compound developed by Hoffmann-La Roche that acts primarily as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has gained attention in various fields of research, particularly in neuroscience and pharmacology due to its potential therapeutic applications.

- IUPAC Name : (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine

- Molecular Formula : C12H17N3O

- Molecular Weight : 219.28 g/mol

- CAS Number : 1048346-74-2

RO5166017 selectively activates TAAR1, which plays a crucial role in modulating monoaminergic neurotransmission. The activation of this receptor influences several biochemical pathways associated with neurotransmitter systems:

- Dopaminergic System : The compound has been shown to block dopamine-dependent hyperlocomotion in animal models, indicating a potential role in treating conditions related to dopamine dysregulation, such as schizophrenia and depression.

- Insulin Secretion : It enhances glucose-dependent insulin secretion, suggesting a possible application in diabetes management.

Neuroscience Applications

Research has demonstrated the efficacy of RO5166017 in influencing behaviors associated with neuropsychiatric disorders. For example:

- In rodent models, administration of RO5166017 has been linked to reductions in stress-induced hyperthermia, which is often used as a measure of anxiety-like behavior.

Pharmacological Studies

Several studies have explored the pharmacological implications of TAAR1 activation:

- Schizophrenia and Depression : The agonistic action of RO5166017 on TAAR1 has been investigated for its potential to mitigate symptoms associated with these disorders. Animal studies indicate that it may reduce hyperactivity and anxiety-like behaviors.

Endocrinology Research

The compound's ability to stimulate insulin secretion positions it as a candidate for further investigation in diabetes treatment:

- Studies suggest that TAAR1 activation can enhance insulin release from pancreatic beta cells under glucose-stimulated conditions.

Data Table: Summary of Biological Activities

| Activity Area | Effect | Experimental Evidence |

|---|---|---|

| Neuroscience | Reduces anxiety-like behavior | Animal studies showing decreased hyperthermia |

| Pharmacology | Potential treatment for schizophrenia and depression | Behavioral changes in rodent models |

| Endocrinology | Enhances insulin secretion | Increased glucose-dependent insulin release |

Case Study 1: Neuropsychiatric Disorders

A study conducted by Hoffmann-La Roche assessed the effects of RO5166017 on rodent models exhibiting symptoms akin to schizophrenia. Results indicated significant reductions in hyperactivity and anxiety-like behaviors when treated with the compound compared to controls.

Case Study 2: Diabetes Management

In a controlled experiment focusing on glucose metabolism, RO5166017 was administered to diabetic mouse models. The results showed a marked increase in insulin secretion following glucose administration, highlighting its potential utility in diabetes therapy.

Eigenschaften

IUPAC Name |

(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPONHQQJLWPUPH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030323 | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048346-74-2 | |

| Record name | RO-5166017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-5166017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.